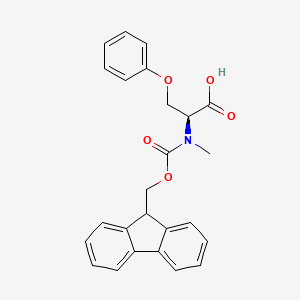
N-Fmoc-N-methyl-O-phenyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N-methyl-O-phenyl-L-serine: is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the amino group is methylated. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation: The amino group of serine is methylated using methyl iodide in the presence of a base like sodium hydride.
Phenylation: The hydroxyl group of serine is phenylated using phenyl chloroformate in the presence of a base.
Industrial Production Methods: The industrial production of N-Fmoc-N-methyl-O-phenyl-L-serine typically involves large-scale synthesis using the same reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine in dimethylformamide (DMF).
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous media.
Reduction: Piperidine in DMF for Fmoc deprotection.
Substitution: Phenyl chloroformate for phenylation.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Deprotected serine derivatives.
Substitution: Various substituted serine derivatives.
Scientific Research Applications
Chemistry: N-Fmoc-N-methyl-O-phenyl-L-serine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block. Its stability and ease of deprotection make it ideal for synthesizing complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance the stability and bioavailability of the resulting drugs .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of N-Fmoc-N-methyl-O-phenyl-L-serine involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to allow for further peptide elongation . The methylation of the amino group can enhance the stability and reduce the reactivity of the compound, making it suitable for various chemical reactions .
Comparison with Similar Compounds
N-Fmoc-N-methyl-L-phenylalanine: Similar in structure but with a phenylalanine backbone instead of serine.
N-Fmoc-N-methyl-O-tert-butyl-L-threonine: Similar in structure but with a tert-butyl group instead of a phenyl group.
N-Fmoc-N-methyl-L-tyrosine: Similar in structure but with a tyrosine backbone.
Uniqueness: N-Fmoc-N-methyl-O-phenyl-L-serine is unique due to its combination of Fmoc protection, methylation, and phenylation, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other chemical applications .
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenoxypropanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-26(23(24(27)28)16-30-17-9-3-2-4-10-17)25(29)31-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 |
InChI Key |
LTOFRUOMYQSYPN-QHCPKHFHSA-N |
Isomeric SMILES |
CN([C@@H](COC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(COC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















